4-Methoxy-4-methyl-3-oxopentanal
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Overview
Description
4-Methoxy-4-methyl-3-oxopentanal is an organic compound with the molecular formula C6H10O3 It is a derivative of pentanal, featuring a methoxy group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-3-oxopentanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-oxobutanal with methylmagnesium bromide, followed by oxidation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methyl-3-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-4-methyl-3-oxopentanoic acid.
Reduction: 4-Methoxy-4-methyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-4-methyl-3-oxopentanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methyl-3-oxopentanal involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the methoxy group can influence its reactivity and interactions with other molecules. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxopentanal: Similar structure but lacks the methoxy group.
4-Methoxy-3-oxobutanal: Similar structure but lacks the methyl group.
4-Methyl-3-oxopentanoic acid: Oxidized form of 4-Methoxy-4-methyl-3-oxopentanal.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-methoxy-4-methyl-3-oxopentanal |
InChI |
InChI=1S/C7H12O3/c1-7(2,10-3)6(9)4-5-8/h5H,4H2,1-3H3 |
InChI Key |
VAVPRXXHBOMYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CC=O)OC |
Origin of Product |
United States |
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